3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C29H37N5O4S and its molecular weight is 551.71. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a piperazine moiety, such as this one, often interact with the central nervous system. They may act as antagonists or agonists of various neurotransmitter receptors .
Mode of action
The interaction of these compounds with their targets can lead to changes in neuronal signaling. This can result in alterations in mood, cognition, or other neurological functions .
Biochemical pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. It could potentially influence pathways involving neurotransmitters such as dopamine, serotonin, or acetylcholine .
Pharmacokinetics
Many piperazine derivatives are known to be metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. This could range from changes in neuronal firing rates to alterations in gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, the presence of certain enzymes in the body can affect the metabolism and hence the activity of the compound .
Properties
IUPAC Name |
3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O4S/c1-37-24-9-6-22(7-10-24)31-13-15-33(16-14-31)27(35)5-3-2-4-12-34-28(36)25-21-23(32-17-19-38-20-18-32)8-11-26(25)30-29(34)39/h6-11,21,25H,2-5,12-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZXBTYFCTFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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